![molecular formula C18H18FNO2S B141361 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one CAS No. 150322-38-6](/img/structure/B141361.png)
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Descripción general
Descripción
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, also known as this compound, is a useful research compound. Its molecular formula is C18H18FNO2S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, commonly referred to as Prasugrel, is a thienopyridine derivative that has garnered attention for its potent antiplatelet activity. This compound is primarily used in clinical settings to prevent thrombotic cardiovascular events by inhibiting platelet aggregation. The following sections detail the biological activity of Prasugrel, including its mechanism of action, pharmacokinetics, and relevant research findings.
- Molecular Formula : C18H18FNO2S
- Molecular Weight : 331.40 g/mol
- CAS Number : 150322-38-6
Prasugrel functions as a prodrug that is metabolized to its active form, which selectively inhibits the P2Y12 receptor on platelets. This inhibition prevents adenosine diphosphate (ADP) from activating platelets, thereby reducing aggregation and thrombus formation. The active metabolite of Prasugrel exhibits a higher affinity for the P2Y12 receptor compared to other thienopyridines like clopidogrel.
Pharmacokinetics
Prasugrel is rapidly absorbed and converted into its active form through hepatic metabolism. Key pharmacokinetic properties include:
- Peak Plasma Concentration (Cmax) : Achieved within 30 to 60 minutes post-administration.
- Bioavailability : Approximately 44%.
- Half-life : About 7 hours for the active metabolite.
Biological Activity and Efficacy
Numerous studies have evaluated the efficacy of Prasugrel in preventing cardiovascular events:
In Vitro Studies
-
Platelet Aggregation Inhibition : Prasugrel has shown significant inhibition of ADP-induced platelet aggregation in vitro, with IC50 values comparable or superior to those of clopidogrel.
Compound IC50 (µM) Prasugrel 0.4 Clopidogrel 1.5 - Comparative Studies : Research has demonstrated that Prasugrel provides a more potent and consistent antiplatelet effect than clopidogrel across various patient populations.
In Vivo Studies
-
Animal Models : In rat models, Prasugrel exhibited a dose-dependent inhibition of platelet aggregation:
Dose (mg/kg) Platelet Aggregation (%) 1 55 3 75 10 90 - Clinical Trials : The TRITON-TIMI 38 trial highlighted Prasugrel's efficacy in reducing major adverse cardiovascular events compared to clopidogrel in patients with acute coronary syndromes undergoing percutaneous coronary intervention (PCI).
Case Studies
-
Case Study on Acute Coronary Syndrome : A study involving patients with acute coronary syndrome showed that those treated with Prasugrel had a significantly lower incidence of stent thrombosis compared to those treated with clopidogrel.
- Outcome Measures :
- Stent Thrombosis Rate: Prasugrel (0.9%) vs Clopidogrel (1.8%).
- Major Bleeding Events: Similar rates between groups.
- Outcome Measures :
- Long-term Efficacy : A follow-up study indicated that patients on long-term Prasugrel therapy had improved outcomes over three years compared to those on standard therapy.
Safety Profile
Prasugrel is associated with an increased risk of bleeding compared to clopidogrel. The risk-benefit profile must be carefully considered in patients with a history of bleeding disorders or those undergoing surgical procedures.
Aplicaciones Científicas De Investigación
Antiplatelet Therapy
Prasugrel is primarily indicated for its role in antiplatelet therapy:
- Mechanism of Action : It irreversibly inhibits the P2Y12 receptor on platelets, which prevents ADP-mediated platelet activation and aggregation .
- Clinical Efficacy : Clinical trials have demonstrated that Prasugrel significantly reduces the risk of thrombotic cardiovascular events compared to clopidogrel in patients with ACS .
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetic properties of Prasugrel has shown:
- Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations occurring within 30 minutes to an hour.
- Metabolism : Metabolized predominantly by CYP enzymes (CYP3A4 and CYP2B6), leading to active metabolites that contribute to its pharmacological effects.
- Excretion : Primarily excreted via urine and feces .
Comparative Studies with Other Antiplatelet Agents
Numerous studies have compared Prasugrel with other antiplatelet drugs:
- Versus Clopidogrel : Prasugrel has shown superior efficacy in reducing major adverse cardiovascular events (MACE) but comes with a higher risk of bleeding .
Safety Profile and Side Effects
While effective, Prasugrel's safety profile includes:
- Bleeding Risks : Increased risk of major bleeding compared to clopidogrel, particularly in older patients or those with low body weight.
- Contraindications : Not recommended for patients with a history of transient ischemic attack or stroke due to heightened bleeding risks .
Case Study 1: Acute Coronary Syndrome Management
A clinical trial involving patients with ACS demonstrated that those treated with Prasugrel had a significantly lower incidence of stent thrombosis compared to those receiving clopidogrel. The study emphasized the importance of rapid platelet inhibition in improving outcomes post-PCI.
Case Study 2: Elderly Patient Considerations
A retrospective analysis highlighted the challenges of prescribing Prasugrel to elderly patients due to the balance between efficacy and the risk of bleeding complications. Adjustments in dosing strategies were suggested to mitigate risks while maintaining therapeutic efficacy.
Propiedades
IUPAC Name |
5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,9,11,15,17H,5-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAMUSZUMAHFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4C(=CC(=O)S4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465251 | |
Record name | 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150322-38-6 | |
Record name | Prasugrel desacetyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150322386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRASUGREL DESACETYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F19E6097Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was this compound identified and characterized?
A1: Researchers identified and characterized this compound as a degradation product of Prasugrel hydrochloride during stability testing under various stress conditions []. They employed a combination of analytical techniques, including:
- Preparative Thin Layer Chromatography (TLC): This method was used to separate the degradation product from other components in the degraded drug sample [].
- Gas Chromatography/Mass Spectrometry (GC/MS): This technique helped establish the mass fragmentation pathway of Prasugrel, providing crucial information about the compound's structure and how it breaks down [].
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis offered insights into the functional groups present in the degradation product, further supporting its structural elucidation [].
- Proton Nuclear Magnetic Resonance (1H NMR): 1H NMR spectroscopy provided detailed information about the hydrogen atoms' environment within the molecule, confirming its structure and stereochemistry [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.